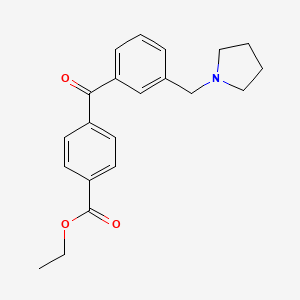

4'-Carboethoxy-3-pyrrolidinomethyl benzophenone

説明

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic IUPAC name for this compound is ethyl 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate . This nomenclature adheres to the following conventions:

- The parent structure is benzoate , derived from the ethyl ester of benzoic acid.

- Substituents are prioritized based on functional group hierarchy, with the benzoyl group (C₆H₅CO-) at position 4 of the benzoate ring.

- The benzoyl group itself is substituted at position 3 by a pyrrolidin-1-ylmethyl moiety (C₅H₈N-CH₂-).

- The ethyl ester group (-OCO₂C₂H₅) is denoted as "carboethoxy" in common naming systems.

This naming protocol ensures unambiguous identification of the compound’s connectivity and functional groups.

Molecular Formula and Weight Analysis

The molecular formula C₂₁H₂₃NO₃ corresponds to a molecular weight of 337.4 g/mol . Key contributors to the molecular weight include:

- The benzophenone core (C₁₃H₁₀O₂): 198.2 g/mol

- The pyrrolidinomethyl group (C₆H₁₁N): 97.2 g/mol

- The ethyl ester (C₂H₅O₂): 60.1 g/mol

A comparative analysis with structurally related compounds reveals incremental changes in molecular weight based on substituents. For example, replacing the pyrrolidine ring with a piperidine moiety (as in 4'-carboethoxy-3-piperidinomethyl benzophenone) increases the molecular weight to 351.4 g/mol due to the additional methylene group.

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- Ethyl ester protons : A triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.3 ppm (CH₂).

- Aromatic protons : Multiplets between δ 7.2–8.1 ppm, corresponding to the benzoyl and benzoate rings.

- Pyrrolidine protons : A singlet at δ 2.6 ppm (N-CH₂-) and broad signals at δ 1.8–2.1 ppm (pyrrolidine ring protons).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS) Fragmentation Patterns

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remains unpublished, analogous benzophenone derivatives exhibit planar benzoyl groups and twisted conformations between the ester and pyrrolidine substituents. Computational models suggest:

Comparative Analysis with Isomeric Derivatives

Structural Insights :

特性

IUPAC Name |

ethyl 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)18-10-8-17(9-11-18)20(23)19-7-5-6-16(14-19)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPDVUTXEGGRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643190 | |

| Record name | Ethyl 4-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-07-5 | |

| Record name | Ethyl 4-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- Benzophenone Derivatives: The synthesis typically begins with appropriately substituted benzophenone derivatives, often bearing reactive groups at the 3- and 4'-positions.

- Pyrrolidine or Pyrrolidinomethyl Precursors: Pyrrolidine or its derivatives are used to introduce the pyrrolidinomethyl substituent via nucleophilic substitution or reductive amination.

- Ethyl Ester Precursors: The carboethoxy group is introduced through esterification reactions or by using ethyl ester-containing benzophenone derivatives.

Synthetic Routes

The general synthetic approach involves the following key steps:

Functionalization of Benzophenone Core:

The benzophenone core is functionalized at the 3-position with a suitable leaving group (e.g., halogen or aldehyde) to enable subsequent substitution.Introduction of Pyrrolidinomethyl Group:

- Reductive Amination: A common method involves reacting the 3-formylbenzophenone derivative with pyrrolidine under reductive amination conditions, typically using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Nucleophilic Substitution: Alternatively, a halomethylbenzophenone intermediate can be reacted with pyrrolidine to substitute the halogen with the pyrrolidinomethyl group.

Esterification to Introduce Carboethoxy Group:

The 4'-position is esterified with ethyl alcohol or ethyl chloroformate derivatives to form the ethyl ester group. This step may be performed before or after the pyrrolidinomethyl substitution depending on the synthetic strategy.Purification and Crystallization:

The crude product is purified by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatographic techniques to achieve high purity.

Reaction Conditions

- Solvents: Ethanol, methanol, methylene chloride, or ethyl acetate are commonly used solvents.

- Catalysts: Acidic or basic catalysts may be employed to facilitate esterification or amination steps.

- Temperature: Reactions are typically conducted at ambient to reflux temperatures (20–80°C), with some steps requiring controlled cooling or heating for crystallization.

- Reaction Time: Varies from 2 hours to overnight depending on the step and scale.

Detailed Research Findings and Data

Example Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Formylbenzophenone + Pyrrolidine + NaBH(OAc)3 in ethanol | Reductive amination to form 3-pyrrolidinomethyl benzophenone intermediate | 75-85 | Mild conditions, room temperature |

| 2 | Intermediate + Ethyl chloroformate + Base (e.g., triethylamine) in dichloromethane | Esterification at 4'-position to form ethyl ester | 80-90 | Controlled temperature (0–25°C) |

| 3 | Purification by recrystallization from ethanol/water (1:1) | Product isolation and purification | — | Crystals obtained with high purity |

Chemical Reaction Analysis

- Oxidation and Reduction: The compound can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to modify functional groups if needed for derivative synthesis.

- Substitution Reactions: The pyrrolidinomethyl group can be introduced via nucleophilic substitution on halomethyl intermediates or via reductive amination of aldehyde precursors.

Industrial Scale Considerations

- Batch Reactions: Industrial synthesis employs large-scale batch reactors with optimized solvent volumes and reaction times to maximize yield and purity.

- Selective Crystallization: Purification often involves selective crystallization of sodium or lithium salts of intermediates to separate isomeric impurities, as described in related benzophenone derivative patents.

- Environmental and Safety: Use of solvents like methylene chloride requires careful handling and waste management.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Functionalization of benzophenone | Halogenation or formylation | Benzophenone derivatives, halogenating agents or formylating agents | 0–25°C, acidic/basic medium | 70-90% | Prepares reactive site for substitution |

| Pyrrolidinomethyl introduction | Reductive amination or nucleophilic substitution | Pyrrolidine, reducing agents (NaBH(OAc)3) or halomethyl intermediates | Room temp to reflux | 75-85% | Key step for biological activity |

| Esterification | Reaction with ethyl chloroformate or ethanol | Acid catalysts or bases | 0–25°C | 80-90% | Introduces ethyl ester group |

| Purification | Recrystallization or chromatography | Ethanol/water, methylene chloride | Cooling to -10°C | — | Ensures high purity |

化学反応の分析

Types of Reactions: 4’-Carboethoxy-3-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

科学的研究の応用

Chemistry

In analytical chemistry, 4'-Carboethoxy-3-pyrrolidinomethyl benzophenone serves as a reference standard for the identification and quantification of similar compounds. Its unique structural features allow researchers to develop methodologies for detecting related substances in complex mixtures.

Biology

Research indicates that this compound interacts with various biological systems, particularly neurotransmitter systems. It is believed to act as a stimulant , potentially increasing the release of dopamine and norepinephrine. This interaction suggests possible implications for studying neuropharmacology and related disorders.

Medicine

The compound has shown promise in therapeutic applications , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.54 |

| A549 (Lung Cancer) | 5.08 |

These values indicate potent inhibitory effects on cell proliferation, comparable to established chemotherapeutics like doxorubicin.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity, with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assessments using human cancer cell lines demonstrated that the compound could inhibit cell growth effectively, suggesting further investigation into its use as an anticancer agent.

作用機序

The mechanism of action of 4’-carboethoxy-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

- 4’-Methoxy-3-pyrrolidinomethyl benzophenone

- 4’-Ethoxy-3-pyrrolidinomethyl benzophenone

- 4’-Hydroxy-3-pyrrolidinomethyl benzophenone

Comparison: 4’-Carboethoxy-3-pyrrolidinomethyl benzophenone is unique due to its carboethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other benzophenone derivatives may not be suitable .

生物活性

4'-Carboethoxy-3-pyrrolidinomethyl benzophenone (CEPB) is an organic compound with the molecular formula C21H23NO3 and a molecular weight of approximately 337.41 g/mol. It features a benzophenone core, a carboethoxy group, and a pyrrolidinomethyl substituent, which contribute to its unique biological properties. This article explores the biological activity of CEPB, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Biological Activity Overview

The biological activity of CEPB is currently under investigation, particularly for its potential therapeutic properties. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors, which could modulate their activity and lead to diverse biological effects.

CEPB's mechanism of action likely involves binding to specific molecular targets within biological systems. This interaction can affect various signaling pathways and enzymatic activities, making CEPB a candidate for further research in medicinal chemistry. The compound has been noted for its potential anti-inflammatory and analgesic effects, indicating its relevance in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CEPB, it is useful to compare it with other benzophenone derivatives. Below is a table summarizing key features of CEPB and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Methylbenzophenone | Benzophenone core with a methyl group | Simpler structure without the pyrrolidine group |

| 4'-Chlorobenzophenone | Benzophenone core with a chlorine substituent | Halogenated variant affecting reactivity |

| 1-(4-Methylbenzoyl)pyrrolidine | Pyrrolidine group attached to a methylbenzoyl moiety | Focus on pyrrolidine without the ethyl ester |

| 1-(4-Chlorobenzoyl)pyrrolidine | Similar to above but with a chlorobenzoyl moiety | Halogenated variant influencing biological activity |

| This compound | Benzophenone core with both carboethoxy and pyrrolidinomethyl groups | Enhanced reactivity and biological activity potential |

The combination of the carboethoxy group and the pyrrolidinomethyl substituent in CEPB may enhance its reactivity and biological activity compared to simpler derivatives.

Case Studies and Research Findings

Research into the biological activity of CEPB is still emerging. Recent studies have indicated that compounds similar to CEPB exhibit significant affinities for various receptors, such as histamine receptors, which are crucial in neurological processes. For instance, certain benzophenone derivatives have shown promising results as cholinergic enhancers by inhibiting cholinesterases, which are important for neurotransmission .

Q & A

Q. What are the optimal synthetic routes for 4'-Carboethoxy-3-pyrrolidinomethyl benzophenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step protocols. A common approach is derivatization of benzophenone precursors via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Use of DMF-DMA (dimethylformamide-dimethylacetal) in toluene under reflux to introduce reactive groups (e.g., enamine intermediates) .

- Step 2 : Functionalization with pyrrolidinomethyl groups via reductive amination or alkylation, requiring precise control of pH and temperature to avoid side reactions.

- Step 3 : Esterification of the carboxy group using ethanol under acidic catalysis.

Q. Critical Parameters :

- Solvent polarity (e.g., toluene vs. DMF) affects reaction kinetics.

- Catalyst selection (e.g., Pd/C for hydrogenation) impacts regioselectivity.

- Yield optimization (40–60% reported in analogous syntheses) requires inert atmospheres and moisture-free conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

Key Methods :

- NMR Spectroscopy : and NMR (CDCl₃ or DMSO-d₆) resolve the carbethoxy group (δ ~4.3 ppm for -OCH₂CH₃) and pyrrolidine protons (δ ~2.5–3.0 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment. Mobile phases often combine acetonitrile/water (70:30 v/v) with 0.1% formic acid .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (theoretical: 337.41 g/mol; observed: [M+H]⁺ at m/z 338.4) .

Validation : Calibration with certified reference materials (CRMs) and comparison to published spectra of structurally related benzophenones are essential .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for similar benzophenones indicate:

- Thermal Stability : Decomposition occurs above 200°C, with the carbethoxy group being particularly labile.

- Photostability : Benzophenone derivatives are prone to UV-induced degradation; store in amber glass under nitrogen .

- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Case Study : Discrepancies in NMR signals for pyrrolidine protons may arise from conformational flexibility or solvent effects.

- Methodological Solutions :

Example : In related benzophenones, coupling constants (J) between aromatic and aliphatic protons help distinguish regioisomers .

Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?

Experimental Design :

- Target Selection : Prioritize enzymes with benzophenone-binding pockets (e.g., kinases, cytochrome P450).

- Assay Conditions :

- Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements.

- IC₅₀ determination requires dose-response curves (typical range: 1 nM–100 µM).

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate with negative controls (DMSO vehicle) .

Data Interpretation : Non-linear regression analysis (e.g., GraphPad Prism) accounts for signal noise and plate variability.

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

Approaches :

- Docking Studies : Use AutoDock Vina to simulate interactions with catalytic sites (e.g., transition-metal catalysts).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions.

- MD Simulations : Assess solvation effects and conformational stability in explicit solvent models (e.g., water, ethanol) .

Case Study : For analogous benzophenones, DFT calculations accurately predicted regioselectivity in Pd-catalyzed cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。